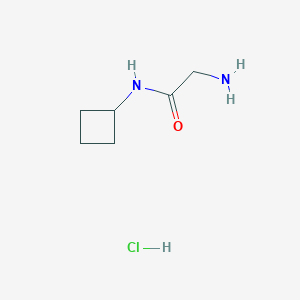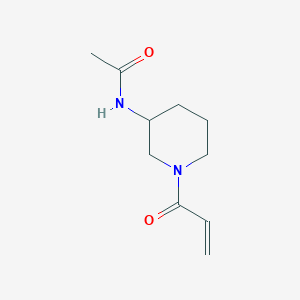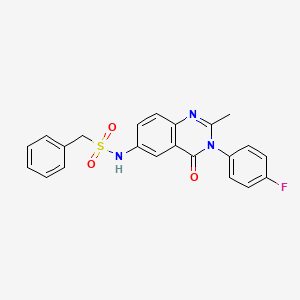
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of quinazolinone, a class of organic compounds that are often used in the development of pharmaceuticals . The presence of a fluorophenyl group suggests that it may have unique properties, as fluorine atoms are often added to pharmaceuticals to improve their stability and enhance their ability to penetrate biological membranes .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would allow for the determination of the positions of the atoms in the molecule and the angles between the bonds.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. As a quinazolinone derivative, it may undergo reactions typical of other compounds in this class .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy .Scientific Research Applications
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties . They have shown efficacy in inhibiting the growth of various cancer cell lines, including human lung cancer (A549), prostate cancer (PC-3), and liver cancer (SMMC-7721) cells .
Antimicrobial and Antifungal Activity
These compounds also exhibit antimicrobial and antifungal activities . They have been used to combat a range of fungal pathogens, contributing to their potential as therapeutic agents in treating infectious diseases .
Antiviral Activity
Quinazolinones have shown promise in antiviral applications , including activity against HIV. This makes them candidates for further research in the development of new antiviral drugs .
Anti-inflammatory and Analgesic Activity
The anti-inflammatory and analgesic effects of quinazolinone derivatives make them interesting for the development of new pain relief medications. Their ability to reduce inflammation can be leveraged in various medical treatments .
Cardiovascular Applications
These compounds have been identified for their hypotensive and antiplatelet activities , which are beneficial in managing cardiovascular diseases. They can help in lowering blood pressure and preventing blood clots .
Neurological Applications
Quinazolinones possess anticonvulsant properties , making them potential candidates for treating neurological disorders such as epilepsy .
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as gefitinib selectively target the mutant proteins in malignant cells . Gefitinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase .
Mode of Action
Gefitinib, a similar compound, inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with the egfr .
Biochemical Pathways
Compounds like gefitinib affect the egfr tyrosine kinase pathway .
Pharmacokinetics
Gefitinib is primarily metabolized in the liver via cyp3a4 .
Result of Action
Similar compounds like gefitinib inhibit the growth of cancer cells by blocking egfr .
properties
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-15-24-21-12-9-18(25-30(28,29)14-16-5-3-2-4-6-16)13-20(21)22(27)26(15)19-10-7-17(23)8-11-19/h2-13,25H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFKAXFTJJOLNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(dimethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2974899.png)
![N-tert-butyl-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2974900.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylene]acetohydrazide](/img/structure/B2974903.png)
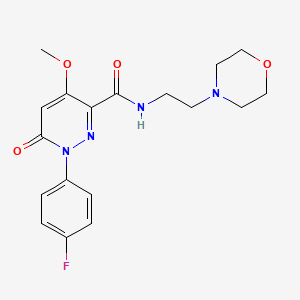
![N-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B2974905.png)
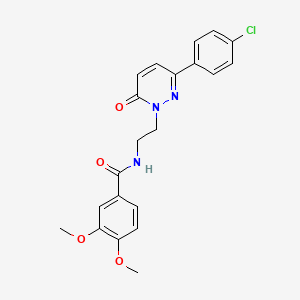
![5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2974909.png)
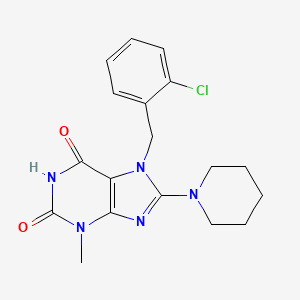
![4-Amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2974913.png)
![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2974914.png)
![2,6-difluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2974915.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide](/img/structure/B2974916.png)
